![molecular formula C15H13FN2O2 B5754324 N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide
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Overview
Description
Benzamides are a class of compounds that have been extensively studied due to their wide range of biological applications . They are often used as antibacterial drugs and have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities .
Synthesis Analysis
Benzamides can be synthesized by the amidation reaction . For example, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The structure of benzamides can be analyzed by X-ray diffraction and the conformational analysis . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis
The chemical reactions of benzamides can be complex and depend on the specific structure of the compound. For example, pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can be analyzed using various techniques. For example, vibrational frequencies can be analyzed, revealing some physicochemical properties of the compound .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share a similar structure with “N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide”, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to exhibit anti-inflammatory properties . This suggests that “N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . This suggests that “N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide” could be explored for its anticancer properties.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that “N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide” could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to exhibit antioxidant properties . This suggests that “N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide” could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that “N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide” could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have been found to exhibit antitubercular properties . This suggests that “N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide” could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests that “N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide” could potentially be used in the treatment of diabetes.
Mechanism of Action
Target of Action
The primary target of N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes .
Mode of Action
This inhibition could potentially increase the levels of incretin hormones, which stimulate a decrease in blood glucose levels .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to glucose metabolism . By inhibiting DPP4, the compound could potentially enhance the activity of the incretin system, leading to improved regulation of glucose homeostasis .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would play crucial roles in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve changes in glucose metabolism . This could potentially lead to improved blood glucose control, which would be beneficial in the management of type 2 diabetes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability
Safety and Hazards
Future Directions
The future research directions for benzamides are vast due to their wide range of biological activities. They are being investigated for their potential use in the treatment of various diseases, including cancer . Additionally, new synthetic methods and reactions involving benzamides are being explored .
properties
IUPAC Name |
N-[2-(3-fluoroanilino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c16-12-7-4-8-13(9-12)18-14(19)10-17-15(20)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWKIAJPXXKQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide |
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